

# Spectroscopic Data for Fungal Metabolite Identification: A Technical Guide

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## Compound of Interest

Compound Name: *Exserohilone*

Cat. No.: *B1197797*

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## Introduction

The identification and structural elucidation of novel secondary metabolites from fungal sources is a critical aspect of drug discovery and development. Fungi, such as those from the genus *Exserohilum*, are known to produce a diverse array of bioactive compounds. The definitive identification of these compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols required for the identification of fungal metabolites. While a search for the specific compound "**Exserohilone**" did not yield publicly available spectroscopic data, this guide will utilize the detailed data available for Annularins I and J, two polyketides isolated from the endophytic fungus *Exserohilum rostratum*, as a case study to illustrate the principles and data presentation for the identification of such natural products.

## Data Presentation

For clarity and comparative analysis, spectroscopic data should be organized into structured tables.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Data for Annularins I and J are presented below.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for Annularin I and Annularin J (in  $\text{CDCl}_3$ )

Position	Annularin I ( $^{13}\text{C}$ $\delta\text{c}$ )	Annularin I ( $^1\text{H}$ $\delta\text{H}$ , mult., J in Hz)	Annularin J ( $^{13}\text{C}$ $\delta\text{c}$ )	Annularin J ( $^1\text{H}$ $\delta\text{H}$ , mult., J in Hz)
1	164.5	164.8		
2	100.5	5.95, s	100.2	6.01, s
3	170.7	170.7		
4	109.9	109.9		
5	157.5	157.5		
6	17.5	2.19, s	17.5	4.44, s
7	130.1	5.50, m	130.1	5.50, m
8	125.0	5.50, m	125.0	5.50, m
9	32.5	2.05, m	32.5	2.05, m
10	22.5	1.65, m	22.5	1.65, m
11	22.5	0.95, t, 7.5	58.8	0.95, t, 7.5
OMe	56.1	3.85, s	56.1	3.85, s

Data adapted from a 2016 study on metabolites from *Exserohilum rostratum*.[\[1\]](#)

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of a compound.

Table 2: HRESIMS Data for Annularin I and Annularin J

Compound	Molecular Formula (Proposed)	Calculated m/z [M+H] <sup>+</sup>	Found m/z [M+H] <sup>+</sup>
Annularin I	C <sub>11</sub> H <sub>16</sub> O <sub>3</sub>	197.1177	197.1210
Annularin J	C <sub>11</sub> H <sub>16</sub> O <sub>4</sub>	213.1095	213.1132

Data obtained via Low-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (LRAPCIMS) also showed m/z 197 for Annularin I and m/z 213 for Annularin J in the positive mode.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

### Fungal Culture and Extraction

The producing organism, *Exserohilum rostratum*, was cultured on a solid rice medium. The fermented rice was then extracted with ethyl acetate (EtOAc). The resulting crude extract was subjected to chromatographic separation.

### Isolation of Compounds

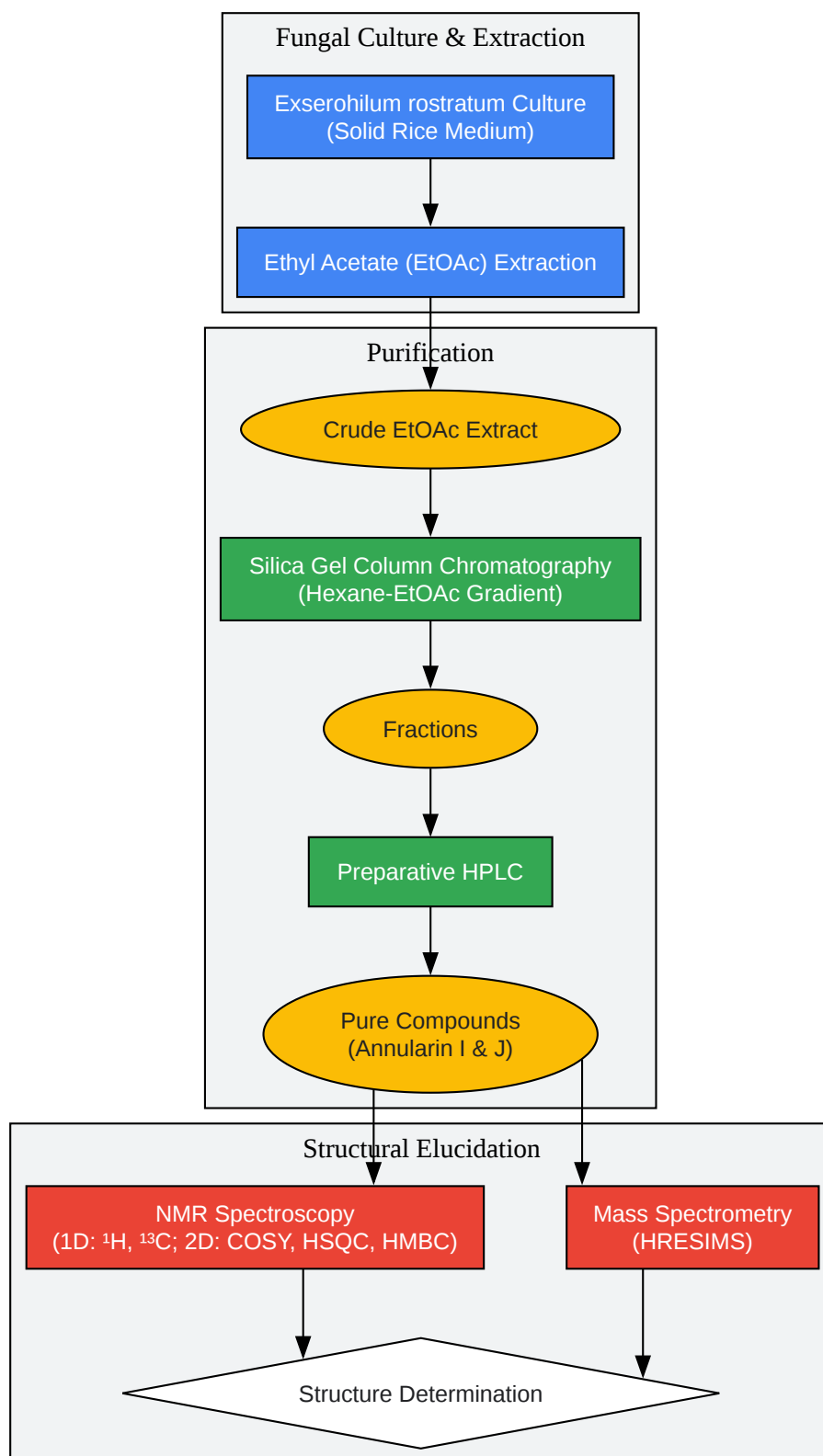
The crude EtOAc extract was fractionated using column chromatography over silica gel with a gradient of hexane and EtOAc. Further purification of the fractions was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Annularin I and Annularin J.

### Spectroscopic Analysis

- NMR Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance DRX-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry:** High-resolution mass spectra were obtained on a Bruker Daltonics Apex-II FT-ICR mass spectrometer using electrospray ionization (ESI).

## Mandatory Visualization

Diagrams illustrating workflows are critical for conveying complex processes.



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## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
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